molecular formula C17H28 B1209938 Sterone-ring

Sterone-ring

Cat. No. B1209938
M. Wt: 232.4 g/mol
InChI Key: UACIBCPNAKBWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sterone-ring is a steroid.

Scientific Research Applications

Hormone Replacement Therapy Applications Estradiol-delivering vaginal rings have been studied as a means of hormone replacement therapy. These rings, delivering estradiol in doses of either 60 or 140 microg/d, were used by women who had undergone hysterectomy. The study found significant reductions in hot flash incidence and improvements in vaginal conditions and mood with the use of these rings. Serum assays revealed elevated levels of estradiol, estrone, and estrone sulfate, indicating effective hormone delivery through this method (Nash et al., 1999).

Contraceptive Applications Contraceptive vaginal rings delivering a combination of norethindrone acetate and ethinyl estradiol have been evaluated for their efficacy, bleeding patterns, and side effects. Studies involving these rings have monitored serum levels of the contraceptives and have reported on the occurrence of luteal activity, indicating the rings' effectiveness in contraceptive application. Despite some reported side effects like nausea and vomiting, particularly during the initial use, the rings were generally well-tolerated and accepted as a method of contraception (Weisberg et al., 1999).

Comparative Studies and Dosage Variations Comparative studies of contraceptive vaginal rings with different dosages of ethinyl estradiol have been conducted to evaluate their effects on ovarian activity, bleeding patterns, and serum levels of contraceptives. These studies provide insights into the optimal dosage levels and release rates for achieving effective contraception while minimizing side effects (Weisberg et al., 1999).

properties

Product Name

Sterone-ring

Molecular Formula

C17H28

Molecular Weight

232.4 g/mol

IUPAC Name

2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C17H28/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h12-17H,1-11H2

InChI Key

UACIBCPNAKBWHX-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CCC3C2CCC4C3CCC4

Canonical SMILES

C1CCC2C(C1)CCC3C2CCC4C3CCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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